molecular formula C8H13NO4 B13618469 2-Acetamido-5-oxohexanoic acid CAS No. 92403-06-0

2-Acetamido-5-oxohexanoic acid

Cat. No.: B13618469
CAS No.: 92403-06-0
M. Wt: 187.19 g/mol
InChI Key: ABRXMTHRFPDZJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-5-oxohexanoic acid typically involves the acetylation of 6-amino-2-oxohexanoic acid. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds.

Scientific Research Applications

2-Acetamido-5-oxohexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor base . This property is crucial in various biochemical reactions where it participates as an intermediate or a catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-oxohexanoic acid is unique due to its specific acetylation, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications in research and industry.

Properties

CAS No.

92403-06-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-acetamido-5-oxohexanoic acid

InChI

InChI=1S/C8H13NO4/c1-5(10)3-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)

InChI Key

ABRXMTHRFPDZJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)O)NC(=O)C

Origin of Product

United States

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